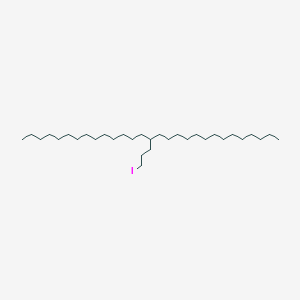

15-(3-Iodopropyl)nonacosane

Description

Contextualization within Contemporary Organic Synthesis and Functionalization

Contemporary organic synthesis is increasingly focused on the development of efficient and selective methods for the construction of complex molecules. A significant area of this research is C-H functionalization, which aims to directly convert ubiquitous but inert carbon-hydrogen bonds into valuable functional groups. nih.govresearchgate.netacs.org This approach offers a more atom-economical and environmentally benign alternative to traditional synthetic strategies that often require pre-functionalized starting materials. The selective functionalization of long-chain alkanes, in particular, has been a long-standing challenge due to the presence of numerous, chemically similar C-H bonds. nih.govresearchgate.net Recent advancements have seen the development of catalytic systems that can achieve site-selective functionalization, opening new avenues for the synthesis of novel materials and complex organic molecules. acs.org

Organohalides, especially organoiodine compounds, play a crucial role in this context. The carbon-iodine bond, being the weakest among the carbon-halogen bonds, makes organoiodides highly reactive intermediates in a variety of transformations, including cross-coupling reactions, nucleophilic substitutions, and radical processes. wikipedia.orgmsu.edu This reactivity makes them valuable precursors for introducing a wide range of functional groups into organic molecules.

Significance of Ultra-Long Chain Functionalized Alkanes in Modern Chemical Research

Ultra-long chain functionalized alkanes are of significant interest in materials science and nanotechnology. Their long alkyl chains can drive self-assembly processes, leading to the formation of well-ordered molecular monolayers and other supramolecular structures. aip.orgrsc.org These organized assemblies have potential applications in areas such as surface modification, molecular electronics, and sensor technology. acs.orgutexas.eduresearchgate.net

The introduction of a functional group, such as an iodoalkyl moiety, onto a long alkane chain provides a reactive handle for further chemical modification. This allows for the "bottom-up" construction of complex, functional materials with precisely controlled structures and properties. For instance, the iodine atom can be displaced by a variety of nucleophiles to attach different chemical entities to the alkane backbone, enabling the tailoring of surface properties or the immobilization of catalysts and bioactive molecules.

Overview of Research Paradigms for Novel Organoiodine Compounds

Research into novel organoiodine compounds is multifaceted, encompassing new synthetic methodologies, the study of their unique reactivity, and the exploration of their applications. Hypervalent iodine reagents have emerged as versatile and environmentally benign alternatives to heavy-metal-based oxidants in a wide range of chemical transformations. nih.govresearchgate.net

The synthesis of organoiodine compounds is achieved through various methods, including the direct iodination of alkenes and the Finkelstein reaction, which involves halogen exchange. thieme-connect.deorganic-chemistry.org Recent research has focused on developing more efficient and selective iodination methods, including those catalyzed by transition metals. nih.gov

The reactivity of organoiodine compounds is a central theme of investigation. The lability of the C-I bond makes them excellent leaving groups in nucleophilic substitution reactions. msu.edulibretexts.org Furthermore, they are precursors to organometallic reagents and can participate in a variety of coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The unique reactivity of organoiodine compounds also extends to their use in radical carbonylation reactions and other cascade processes, allowing for the rapid construction of complex molecular frameworks. acs.org The development of new applications for organoiodine compounds is a constantly evolving field, with recent interest in their use in materials science for the creation of functional polymers and self-assembled monolayers. acs.orgnih.gov

Physicochemical and Spectroscopic Data of 15-(3-Iodopropyl)nonacosane

Estimated Physicochemical Properties

The following table presents estimated physicochemical properties for this compound. These values are derived from the known properties of nonacosane (B1205549) and the influence of a 3-iodopropyl substituent.

| Property | Estimated Value | Basis for Estimation |

| Molecular Formula | C32H65I | - |

| Molecular Weight | 576.77 g/mol | - |

| Melting Point | 65-70 °C | The melting point of nonacosane is 63.7 °C. The introduction of a polar iodo-functional group and an increase in molecular weight would be expected to slightly increase the melting point due to stronger intermolecular forces. |

| Boiling Point | > 500 °C (at atm. pressure) | Long-chain alkanes have very high boiling points. The addition of a heavy iodine atom and increased polarity would further elevate the boiling point. nih.gov |

| Density | ~0.9 g/cm³ | The density of long-chain alkanes is typically less than 1 g/cm³. The presence of a dense iodine atom would increase the density slightly compared to the parent alkane. wikipedia.org |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, chloroform) | Long-chain alkanes are nonpolar and thus insoluble in water but soluble in nonpolar organic solvents. The iodopropyl group adds some polarity but not enough to confer significant water solubility. |

Predicted Spectroscopic Data

The spectroscopic data for this compound can be predicted based on the characteristic signals of its constituent functional groups.

| Spectroscopy | Predicted Key Signals | Interpretation |

| 1H NMR | δ ~3.2 ppm (triplet, 2H); δ ~1.8-2.0 ppm (multiplet, 2H); δ ~1.25 ppm (broad singlet, ~56H); δ ~0.88 ppm (triplet, 6H) | The triplet at ~3.2 ppm is characteristic of the -CH2-I group. The multiplet at ~1.8-2.0 ppm corresponds to the -CH2- group adjacent to the iodinated carbon. The large broad singlet at ~1.25 ppm represents the numerous methylene (B1212753) (-CH2-) groups in the long alkane chains. The triplet at ~0.88 ppm is from the terminal methyl (-CH3) groups. orgchemboulder.com |

| 13C NMR | δ ~7 ppm (-CH2I); δ ~30-40 ppm (carbons of the propyl group and those near the branch point); δ ~22-32 ppm (bulk of the alkane chain carbons); δ ~14 ppm (terminal methyl carbons) | The signal at ~7 ppm is characteristic of a carbon bonded to iodine. The other signals are in the typical aliphatic region, with slight downfield shifts for carbons closer to the iodine atom and the branch point. docbrown.info |

| Infrared (IR) Spectroscopy | ~2920, 2850 cm-1 (C-H stretching); ~1465 cm-1 (C-H bending); ~500-600 cm-1 (C-I stretching) | The strong C-H stretching and bending vibrations are characteristic of the long alkane chains. The C-I stretching vibration is expected in the far-infrared region and is a key indicator of the iodo-functional group. orgchemboulder.comdocbrown.infolibretexts.org |

| Mass Spectrometry | Molecular ion (M+) peak at m/z 576. Characteristic fragmentation pattern involving loss of I (m/z 127) and cleavage of the alkyl chain. | The molecular ion peak confirms the molecular weight. A prominent peak at M-127 would indicate the loss of an iodine radical. Fragmentation of the long alkane chains would produce a series of peaks separated by 14 mass units (-CH2-). youtube.comyoutube.com |

Properties

Molecular Formula |

C32H65I |

|---|---|

Molecular Weight |

576.8 g/mol |

IUPAC Name |

15-(3-iodopropyl)nonacosane |

InChI |

InChI=1S/C32H65I/c1-3-5-7-9-11-13-15-17-19-21-23-25-28-32(30-27-31-33)29-26-24-22-20-18-16-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3 |

InChI Key |

MQFJIJFJBZHBNF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCCI |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving the 15 3 Iodopropyl Nonacosane Core

Elimination Reactions Forming Olefinic Derivatives

In the presence of a strong, sterically hindered base, 15-(3-iodopropyl)nonacosane can undergo elimination reactions to form olefinic derivatives. These reactions compete with substitution pathways.

Elimination reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. libretexts.orglibretexts.org For a primary alkyl halide like this compound, the E2 pathway is strongly favored. The E1 mechanism involves the formation of a carbocation intermediate, and a primary carbocation is highly unstable and unlikely to form. youtube.com

The E2 mechanism is a concerted process where the base removes a proton from a carbon adjacent to the carbon bearing the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a double bond. youtube.com The reaction rate is second-order, depending on the concentrations of both the substrate and the base.

Regioselectivity in E2 reactions is governed by Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product. youtube.com However, in the case of this compound, there is only one type of β-hydrogen, leading to a single possible alkene product, 15-(prop-2-en-1-yl)nonacosane. If a bulky base is used, the Hofmann product (the less substituted alkene) may be favored, but this is not a factor here. youtube.com

Substitution and elimination reactions are often in competition. chemguide.co.ukchemguide.co.ukyoutube.com The outcome is influenced by several factors:

Nature of the Base/Nucleophile: Strong, non-bulky bases that are also good nucleophiles (e.g., hydroxide (B78521), alkoxides) will give a mixture of SN2 and E2 products. Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination because they are poor nucleophiles. libretexts.org

Temperature: Higher temperatures favor elimination over substitution, as elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to greater entropy. chemguide.co.uk

Solvent: A less polar solvent or a solvent that is the conjugate acid of the alkoxide base (e.g., ethanol (B145695) for ethoxide) will favor E2. chemguide.co.ukchemguide.co.uk

Table 3: Factors Influencing the Competition Between SN2 and E2 Reactions

| Factor | Favors SN2 | Favors E2 |

|---|---|---|

| Base/Nucleophile | Strong, non-hindered nucleophile (e.g., I⁻, CN⁻) | Strong, hindered base (e.g., t-BuOK) |

| Temperature | Lower temperatures | Higher temperatures |

| Substrate | Primary halide | Tertiary halide (for this compound, E2 is possible but less favored than for tertiary) |

| Solvent | Polar aprotic | Less polar/protic (e.g., ethanol) |

Radical Reactions of the Carbon-Iodine Bond

The relatively weak carbon-iodine bond in this compound is susceptible to homolytic cleavage, initiating radical reactions. This can be achieved through the use of radical initiators such as azobisisobutyronitrile (AIBN) or through photolysis.

Once the carbon-centered radical is formed at the propyl chain, it can participate in a variety of radical-mediated transformations. These include radical cyclizations, additions to multiple bonds, and atom transfer radical reactions. The long nonacosane (B1205549) chain is generally unreactive under these conditions, acting primarily as a solubilizing and sterically influencing group. The specific products of these radical reactions would depend on the other reagents present in the reaction mixture. For instance, in the presence of a hydrogen atom donor like tributyltin hydride, the iodopropyl group would be reduced to a propyl group.

Homolytic Cleavage and Radical Chain Processes

Homolytic cleavage of the C-I bond in this compound is a key initiation step for many of its reactions. This process, which involves the symmetrical breaking of the bond to yield a 15-(3-propyl)nonacosanyl radical and an iodine radical, can be induced by heat or light (photolysis). libretexts.org The relatively low bond dissociation energy of the C-I bond facilitates this cleavage.

Once formed, the 15-(3-propyl)nonacosanyl radical can participate in a variety of radical chain reactions. These processes typically involve three main stages: initiation, propagation, and termination.

Initiation: As mentioned, this is the homolytic cleavage of the C-I bond.

Propagation: The highly reactive alkyl radical can then react with other molecules, propagating the chain. For instance, it can abstract a hydrogen atom from a solvent molecule or add to a double bond.

Termination: The chain reaction ceases when two radicals combine.

An example of a radical chain process is the reduction of this compound using a radical initiator and a hydrogen atom donor. The rate of these reactions is dependent on the stability of the generated radical and the nature of the propagating and terminating steps. libretexts.org

Table 1: General Rate Constants for Elementary Steps in Radical Chain Reactions of Primary Alkyl Iodides

| Reaction Step | General Reaction | Typical Rate Constant (M⁻¹s⁻¹) |

| Initiation (Photochemical) | R-I + hν → R• + I• | Dependent on light intensity |

| Hydrogen Abstraction | R• + H-Donor → R-H + Donor• | 10³ - 10⁶ |

| Radical-Radical Combination | R• + R• → R-R | 10⁹ - 10¹⁰ |

Note: The data in this table represents typical values for primary alkyl iodides and serves as an approximation for this compound. Actual rates will vary based on specific reaction conditions. nih.govnist.gov

Formation of Organometallic Intermediates via Radical Pathways

The 15-(3-propyl)nonacosanyl radical, generated from the homolytic cleavage of the C-I bond, can react with metal centers to form organometallic intermediates. This process is a key step in many metal-catalyzed cross-coupling reactions. The reaction can proceed through a radical pathway where the alkyl radical is trapped by a low-valent metal species. libretexts.org

For example, a Pd(0) complex can react with this compound in a process that may involve single-electron transfer (SET) to generate the 15-(3-propyl)nonacosanyl radical and a Pd(I) species. These two radical species can then combine to form an organopalladium(II) intermediate. This organometallic intermediate is then poised for further reactions, such as migratory insertion or reductive elimination.

Oxidative Addition and Reductive Elimination with Metal Centers

The interaction of this compound with transition metal centers is central to its application in catalysis. Two fundamental processes, oxidative addition and reductive elimination, underpin many catalytic cycles. wikipedia.org

Oxidative Addition: In this process, the metal center inserts into the C-I bond of this compound. This results in an increase in both the oxidation state and the coordination number of the metal. For a primary alkyl iodide like this compound, the oxidative addition to a low-valent metal complex, such as a d¹⁰ Pd(0) or Ni(0) species, is a common and crucial step in cross-coupling reactions. The reaction generally proceeds via an Sₙ2-type mechanism or a radical pathway. libretexts.orgnih.gov The reactivity for oxidative addition typically follows the trend I > Br > Cl > F, highlighting the importance of the weak C-I bond. libretexts.org

Reductive Elimination: This is the reverse of oxidative addition. An organometallic complex containing the 15-(3-propyl)nonacosanyl group and another ligand can eliminate a new molecule, with the metal center being reduced in its oxidation state. libretexts.org For reductive elimination to occur, the two groups to be eliminated are generally required to be in a cis-orientation on the metal center. wikipedia.org This step is often the final, product-forming step in a catalytic cycle.

Table 2: General Trends in Oxidative Addition and Reductive Elimination

| Process | Key Factors Influencing Rate | General Trend for Primary Alkyl Iodides |

| Oxidative Addition | Nature of metal, ligands, solvent polarity | Favored with electron-rich, low-valent metals. Faster in polar solvents for Sₙ2 pathways. |

| Reductive Elimination | Nature of the two eliminating groups, ligand sterics and electronics | C-C and C-H bond formation are generally thermodynamically favorable. |

Note: The trends presented are general for primary alkyl iodides and are applicable to this compound. libretexts.orglibretexts.orgumb.edu

Reaction Kinetics and Thermodynamics of this compound Transformations

The kinetics and thermodynamics of reactions involving this compound are largely dictated by the properties of the C-I bond.

Kinetics: The rates of reactions involving the cleavage of the C-I bond are significantly faster than for other alkyl halides due to the lower bond dissociation energy. byjus.com For instance, in nucleophilic substitution reactions, the rate of reaction for alkyl iodides is the highest among the halides. byjus.com The kinetics of radical reactions are influenced by the rate of initiation (C-I bond homolysis) and the subsequent propagation steps. aip.org In oxidative addition reactions, the reaction kinetics are second order for Sₙ2-type mechanisms, being dependent on the concentration of both the alkyl iodide and the metal complex. youtube.com

Thermodynamics: The C-I bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy (BDE) of approximately 234 kJ/mol for a primary alkyl iodide. This relatively low BDE makes the homolytic cleavage of the C-I bond a thermodynamically accessible process.

Table 3: Approximate Thermodynamic Data for Primary Alkyl Iodide Reactions

| Thermodynamic Parameter | Reaction | Approximate Value |

| Bond Dissociation Energy (BDE) | R-I → R• + I• | ~234 kJ/mol |

| Enthalpy of Reaction (ΔH) for Oxidative Addition | M(0) + R-I → M(II)(R)(I) | Generally Exothermic |

| Enthalpy of Reaction (ΔH) for Reductive Elimination | M(II)(R)(R') → M(0) + R-R' | Generally Exothermic and Favorable |

Note: These values are for a generic primary alkyl iodide (R-I) and provide a reasonable estimate for this compound. The actual values can be influenced by the long alkyl chain. ucsb.eduacs.orgnist.govwisc.edu

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 15 3 Iodopropyl Nonacosane and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a molecule's elemental composition and for deducing its structure through fragmentation analysis. nih.gov For 15-(3-Iodopropyl)nonacosane, with a molecular formula of C₃₂H₆₅I, HRMS provides the high-accuracy mass measurement required for definitive molecular formula confirmation. chemicalbook.com

In mass spectrometry, long-chain alkyl halides exhibit characteristic fragmentation patterns. slideshare.net The intensity of the molecular ion peak for alkyl iodides is generally greater than that of other alkyl halides. slideshare.net However, this intensity tends to decrease as the carbon chain length and branching increase. slideshare.net A predominant fragmentation pathway for long-chain alkanes involves the cleavage of C-C bonds. whitman.edu Straight-chain alkanes typically show clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org The base peak in the mass spectra of many straight-chain alkanes is often observed at m/z 57, corresponding to the stable C₄H₉⁺ carbocation. whitman.edu

For this compound, a key fragmentation would be the cleavage of the C-C bond beta to the iodine atom, a favorable process for alkyl halides. slideshare.net Additionally, characteristic losses corresponding to the propyl iodide moiety and fragmentation of the nonacosane (B1205549) chain would be expected. The analysis of these fragment ions allows for the precise localization of the iodopropyl group on the long alkyl chain.

Table 1: Key Mass Spectrometric Data for this compound

| Feature | Description | Reference |

| Molecular Formula | C₃₂H₆₅I | chemicalbook.com |

| Molecular Weight | 576.76 g/mol | chemicalbook.comwatson-int.com |

| Key Fragmentation | Cleavage of C-C bond beta to iodine | slideshare.net |

| Characteristic Ion Series | Clusters of peaks separated by 14 u (loss of CH₂) | libretexts.org |

Advanced Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules in solution and the solid state. For a complex molecule like this compound, a combination of one-dimensional and advanced two-dimensional NMR techniques is essential for unambiguous assignment of all proton and carbon signals. libretexts.orgresearchgate.netrjpbcs.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for resolving the complex, often overlapping signals in the ¹H and ¹³C NMR spectra of long-chain alkanes. nih.govwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgsdsu.edu In this compound, COSY would be instrumental in tracing the connectivity of the protons along the nonacosane backbone and within the iodopropyl side chain. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduemerypharma.com For this compound, HSQC provides a direct link between the proton and carbon skeletons, greatly simplifying the assignment of the numerous methylene (B1212753) (CH₂) groups in the long chain. slideshare.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds. sdsu.eduyoutube.com This technique is particularly powerful for connecting different parts of a molecule and for assigning quaternary carbons. In the case of this compound, HMBC would be used to confirm the attachment point of the iodopropyl group to the nonacosane chain by showing correlations between the protons on the propyl group and the carbons of the main chain, and vice versa. science.gov

Table 2: Application of 2D NMR Techniques to this compound

| Technique | Information Gained | Relevance to this compound | Reference |

| COSY | ¹H-¹H correlations (through-bond coupling) | Establishes proton connectivity along the alkyl chains. | libretexts.orgsdsu.edu |

| HSQC | ¹H-¹³C one-bond correlations | Assigns carbon signals based on their attached protons. | sdsu.eduemerypharma.com |

| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | Confirms the point of attachment of the iodopropyl group. | sdsu.eduscience.gov |

Solid-State NMR for Aggregate Structures

In the solid state, long-chain alkanes can form ordered aggregate structures. Solid-state NMR (ssNMR) provides valuable information about the conformation and packing of these molecules in their solid form. huji.ac.il While solution NMR spectra benefit from rapid molecular tumbling which averages out anisotropic interactions, solid-state spectra are characterized by broad lines due to these same interactions. huji.ac.il Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra. huji.ac.il

For this compound and its derivatives, ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR can reveal details about the packing and mobility of the alkyl chains. nih.govacs.org Differences in ¹³C chemical shifts and relaxation times can indicate the degree of order and conformational heterogeneity within the solid material. nih.gov This technique is particularly useful for studying the structure of materials where long-range order may be present, such as in self-assembled monolayers or crystalline phases. youtube.com

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) is a powerful technique used to study the rates of conformational exchange processes in molecules. jst.go.jp For flexible molecules like this compound, various conformational isomers are in rapid equilibrium at room temperature. By lowering the temperature, it is possible to slow down these exchange processes to the NMR timescale, allowing for the observation of individual conformers. nih.gov

DNMR studies can provide quantitative information about the energy barriers to bond rotation. rsc.org In the context of this compound, DNMR could be used to investigate the rotational barriers around the C-C bonds of the nonacosane backbone and the C-C bonds of the iodopropyl side chain. This information provides fundamental insights into the molecule's flexibility and the steric and electronic effects that govern its conformational preferences.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational state. libretexts.orgrjpbcs.com These two techniques are complementary, as some vibrational modes may be strong in the IR spectrum and weak in the Raman spectrum, and vice versa. youtube.comyoutube.com

For this compound, the FT-IR spectrum would be dominated by the characteristic stretches and bends of the long alkane chain. These include the C-H stretching vibrations around 2850-2960 cm⁻¹ and the CH₂ scissoring and rocking vibrations. The presence of the iodo group is indicated by the C-I stretching vibration, which typically appears in the far-infrared region around 500-600 cm⁻¹. rjpbcs.com

Raman spectroscopy is particularly useful for studying the non-polar C-C bonds of the alkane backbone. youtube.com The C-C stretching region can provide information about the conformational order of the alkyl chains. In addition, the C-I stretch would also be observable in the Raman spectrum. nih.gov

Table 3: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C-H (alkane) | Stretching | 2850 - 2960 | FT-IR, Raman |

| CH₂ (alkane) | Scissoring | ~1470 | FT-IR |

| CH₂ (alkane) | Rocking | ~720 | FT-IR |

| C-I | Stretching | 500 - 600 | FT-IR, Raman |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. nih.gov While obtaining suitable single crystals of a long, flexible molecule like this compound can be challenging, derivatives designed to promote crystallization can be analyzed.

For derivatives of this compound that form single crystals, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles. This would reveal the preferred conformation of the molecule in the crystalline state and how the long alkyl chains pack together. rsc.org Such studies are invaluable for understanding the intermolecular interactions that govern the solid-state architecture of these materials.

Chiroptical Methods for Stereochemical Assignment (if chiral derivatives are formed)

The stereochemical configuration of molecules is a critical aspect of their chemical identity and biological function. For a molecule like this compound, which is achiral in its parent form, the introduction of a stereocenter would necessitate the use of chiroptical methods to determine its absolute configuration. Chiroptical techniques are a group of analytical methods that probe the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.orglibretexts.org These methods are indispensable for the unambiguous assignment of stereochemistry in chiral compounds. The primary chiroptical methods applicable to potential chiral derivatives of this compound include Optical Rotatory Dispersion (ORD), Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD).

The application of these techniques would first require the synthesis of a chiral derivative of this compound. A chiral center could be introduced, for example, by the asymmetric synthesis of a precursor or by the stereoselective modification of the nonacosane chain or the iodopropyl group. Once a chiral derivative is obtained, chiroptical methods can provide detailed information about its three-dimensional structure.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of a chiral substance as a function of the wavelength of light. wikipedia.orgslideshare.net A plot of the specific rotation [α] versus wavelength (λ) is known as an ORD curve. wikipedia.org The shape of the ORD curve, particularly in the vicinity of an absorption band, can be used to determine the absolute configuration of a chiral molecule. This phenomenon near an absorption band is known as the Cotton effect. kud.ac.in

For a hypothetical chiral derivative of this compound, the chromophore responsible for the Cotton effect would need to be considered. The iodoalkyl group itself has a weak electronic transition in the ultraviolet region, which could potentially give rise to a measurable Cotton effect. If a stronger chromophore, such as a carbonyl group, were introduced near the chiral center, a more intense Cotton effect would be expected, facilitating the stereochemical assignment.

Hypothetical ORD Data for a Chiral Derivative of this compound

| Wavelength (nm) | Specific Rotation [α] (degrees) |

|---|---|

| 600 | +25.5 |

| 500 | +38.2 |

| 400 | +60.1 |

| 350 | +95.8 |

| 320 (Peak) | +150.3 |

| 290 (Trough) | -80.6 |

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org A CD spectrum is a plot of the difference in molar absorptivity (Δε) or ellipticity (θ) versus wavelength. libretexts.org CD spectroscopy is particularly sensitive to the secondary structure of large biomolecules and the stereochemistry of smaller organic molecules. wikipedia.orgyoutube.com

For a chiral derivative of this compound, the CD spectrum would show positive or negative peaks (Cotton effects) at the absorption wavelengths of its chromophores. The sign and intensity of these Cotton effects are characteristic of the absolute configuration of the stereocenter(s). Similar to ORD, the presence of a strong chromophore near the chiral center would enhance the CD signal.

Hypothetical CD Data for a Chiral Derivative of this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|

| 350 | +0.5 |

| 330 | +2.8 |

| 310 (Peak) | +5.2 |

| 290 | +1.5 |

| 270 (Trough) | -3.7 |

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the infrared analogue of electronic circular dichroism. It measures the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions in a chiral molecule. rsc.orgresearchgate.net VCD has emerged as a powerful tool for the unambiguous determination of the absolute configuration of chiral molecules in solution, as it provides a rich fingerprint of the molecule's three-dimensional structure. rsc.orgresearchgate.net

A significant advantage of VCD is that all molecules with vibrational modes have a VCD spectrum, and the spectrum is often complex with many bands, providing a wealth of stereochemical information. nih.gov For a chiral derivative of this compound, the VCD spectrum in the C-H stretching region, as well as other fingerprint regions, would be compared with the computationally predicted spectrum for a given enantiomer. The agreement between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. nih.gov

Hypothetical VCD Data for a Chiral Derivative of this compound

| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Mode |

|---|---|---|

| 2960 | +2.5 | Asymmetric CH₃ Stretch |

| 2925 | -1.8 | Asymmetric CH₂ Stretch |

| 2870 | +3.1 | Symmetric CH₃ Stretch |

| 2855 | -2.2 | Symmetric CH₂ Stretch |

| 1465 | -1.5 | CH₂ Scissoring |

Computational Chemistry and Theoretical Studies of 15 3 Iodopropyl Nonacosane

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictionelectronicsandbooks.comrsc.org

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure that governs the chemical reactivity of 15-(3-Iodopropyl)nonacosane. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a workhorse of computational chemistry used to predict the energetic cost of breaking specific chemical bonds. The bond dissociation energy (BDE) is a critical parameter for predicting the stability and reaction pathways of a molecule. For this compound, the primary bonds of interest are the carbon-iodine (C-I) bond, which is the key functional group, and the various carbon-hydrogen (C-H) bonds along the aliphatic chains.

DFT studies, often employing functionals like B3LYP, M06-2X, or ωB97X-D, can provide reliable BDE predictions. rsc.orgnih.govnih.gov The C-I bond is expected to be the weakest bond in the molecule, making it the most likely site for initial reaction. The strength of the C-H bonds will vary depending on their position: primary, secondary, or tertiary. Calculations show that tertiary C-H bonds are typically the weakest among C-H bonds, followed by secondary and then primary bonds. science.gov

Table 1: Predicted Bond Dissociation Energies (BDEs) for this compound using DFT

| Bond Type | Position | Predicted BDE (kcal/mol) | Methodological Basis |

| C-I | Propyl Group (Primary) | ~53-55 | Based on benchmark studies of alkyl iodides. elsevierpure.comresearchgate.net |

| C-H | Primary (e.g., at C29) | ~100-101 | Based on studies of long-chain alkanes. science.gov |

| C-H | Secondary (e.g., at C14) | ~97-98 | Based on studies of long-chain alkanes. science.gov |

| C-H | Tertiary (at C15) | ~95-96 | Based on studies of branched alkanes. |

This interactive table allows for sorting based on bond type and predicted energy values.

Ab initio methods, which are based on first principles without empirical parameters, are crucial for mapping out reaction pathways. For this compound, a key reaction is nucleophilic substitution (SN2) at the carbon atom bonded to the iodine. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CCSD(T)) methods, can accurately model the geometry and energy of the transition state for such reactions. electronicsandbooks.comrsc.org

In an SN2 reaction, the nucleophile attacks the carbon from the side opposite to the leaving group (iodine). libretexts.org The transition state features a pentacoordinate carbon atom with the incoming nucleophile and the departing iodide ion partially bonded. libretexts.orgnih.gov Calculating the energy of this transition state relative to the reactants provides the activation energy, a key determinant of the reaction rate. rsc.org

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactionsaip.orgnist.gov

Due to its long nonacosane (B1205549) backbone and flexible propyl-iodide side chain, this compound can adopt a vast number of conformations. Molecular Dynamics (MD) simulations are employed to explore this conformational space over time. nih.gov By simulating the motion of every atom in the molecule, MD can reveal preferred conformations, the dynamics of chain folding, and how the molecules pack together in a condensed phase. nih.govresearchgate.net

These simulations show that in a condensed phase, the long alkyl chains tend to align, maximizing van der Waals interactions, a behavior also seen in alkylsilane and alkyl sulfonate systems. nih.govresearchgate.net The presence of the bulkier iodopropyl group can introduce local disorder into this packing. Analysis of dihedral angles along the backbone helps quantify the degree of order (trans conformations) versus disorder (gauche conformations). nist.gov

Table 2: Key Conformational and Interaction Parameters from MD Simulations

| Parameter | Description | Typical Findings | Relevance |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Fluctuates as the chain folds and unfolds. | Indicates overall molecular shape and size in solution or melt. |

| End-to-End Distance | The distance between the two ends of the nonacosane chain. | Varies significantly, indicating chain flexibility. | Characterizes the extendedness of the polymer-like backbone. |

| Dihedral Angle Distribution | Population of trans vs. gauche conformers. | High percentage of trans in ordered phases. nist.gov | Determines local chain structure and overall packing efficiency. |

| Radial Distribution Function (RDF) | Describes the probability of finding another atom at a certain distance. | Peaks indicate typical intermolecular spacing. | Provides insight into liquid or solid-state packing and density. |

This interactive table summarizes the dynamic properties accessible through MD simulations.

Force Field Development and Parameterization for Long-Chain Halogenated Hydrocarbons

MD simulations rely on a set of equations and parameters known as a force field to describe the potential energy of the system. Developing an accurate force field for a novel molecule like this compound is a critical step. While general force fields like CHARMM, AMBER, OPLS-AA, and GROMOS exist, they may lack specific, highly accurate parameters for long-chain iodoalkanes. acs.orgnih.gov

Parameterization involves adjusting bond lengths, angles, dihedral terms, and non-bonded parameters (van der Waals and electrostatic) to reproduce high-level QM data or experimental results. youtube.com For halogenated compounds, accurately modeling the non-bonded interactions is particularly challenging. The iodine atom possesses a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the atom along the C-I bond axis, which can lead to specific halogen bonding interactions that standard force fields may not capture without special parameterization. nih.govcnr.itresearchgate.net

Prediction of Spectroscopic Signatures using Computational Methods

Computational methods can predict spectroscopic signatures, which are invaluable for identifying and characterizing the molecule experimentally. By combining DFT and MD, it is possible to generate theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. chemrxiv.orgnih.gov

IR Spectroscopy : DFT calculations can determine the vibrational frequencies of the molecule. The C-H stretching vibrations are expected around 2850-3000 cm⁻¹, while the C-I stretching frequency is much lower, typically in the 500-600 cm⁻¹ range. Simulating the IR spectrum can help in assigning peaks from experimental data. arxiv.org

NMR Spectroscopy : QM methods are used to calculate the magnetic shielding around each nucleus, which can be converted into chemical shifts. github.io This allows for the prediction of the ¹H and ¹³C NMR spectra, aiding in the structural elucidation by assigning specific peaks to each unique hydrogen and carbon atom in the molecule. nih.govosti.gov

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value | Atom(s) Involved |

| IR | C-H Stretch | 2850 - 2960 cm⁻¹ | All C-H bonds |

| IR | C-I Stretch | ~550 cm⁻¹ | C-I bond in the propyl group |

| ¹³C NMR | Chemical Shift | ~7-10 ppm | Carbon of C-I bond |

| ¹³C NMR | Chemical Shift | ~22-34 ppm | Bulk CH₂ groups in the nonacosane chain |

| ¹H NMR | Chemical Shift | ~3.2 ppm | CH₂ group adjacent to Iodine |

| ¹H NMR | Chemical Shift | ~1.25 ppm | Bulk CH₂ groups in the nonacosane chain |

This interactive table provides a guide for the experimental characterization of the title compound.

In Silico Screening for Novel Transformations and Derivatizations

In silico screening uses computational approaches to rapidly evaluate the potential outcomes of numerous chemical reactions, guiding experimental efforts toward the most promising pathways. drugtargetreview.com For this compound, the reactive C-I bond is a prime target for derivatization through reactions like Negishi or Suzuki cross-coupling, or other nucleophilic substitutions.

Modern approaches combine reaction databases with machine learning algorithms, such as graph neural networks (GNNs), to predict the feasibility and potential yield of a reaction between the alkyl iodide and a large library of potential reactants. nih.gov This allows for the virtual screening of thousands of possible transformations to identify novel derivatives with desired properties, accelerating the discovery of new materials or functional molecules based on the long-chain scaffold. nih.govchemrxiv.org

Applications in Advanced Materials Science and Functionalization Strategies Employing 15 3 Iodopropyl Nonacosane

Role in Polymer Chemistry as a Chain Transfer Agent or Monomer Precursor

In the realm of polymer chemistry, 15-(3-Iodopropyl)nonacosane can be envisioned to play a significant role in controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods are pivotal for the synthesis of polymers with well-defined architectures and low polydispersity. rsc.org

The carbon-iodine bond in this compound can be leveraged in iodine-transfer polymerization (ITP) , a type of degenerative chain transfer process. In this mechanism, the alkyl iodide can act as a chain transfer agent (CTA), reversibly transferring the iodine atom to a growing polymer chain. This process helps in controlling the molecular weight and obtaining a narrow molecular weight distribution. The long nonacosane (B1205549) chain would, in this case, be incorporated as an end-group of the polymer, imparting significant hydrophobicity.

Furthermore, the iodopropyl group can serve as an initiator for certain types of controlled radical polymerizations. For instance, in Atom Transfer Radical Polymerization (ATRP) , alkyl halides are commonly used as initiators in the presence of a transition metal catalyst. cas.cnnih.gov The this compound could initiate the polymerization of various monomers, leading to the formation of polymers with a large, hydrophobic nonacosane tail. This is particularly useful for creating block copolymers where one block is highly lipophilic.

As a monomer precursor , this compound could be chemically modified to introduce a polymerizable group. For example, the iodo-group can be substituted with a moiety containing a double bond (e.g., via reaction with an appropriate alcohol or amine containing a vinyl or acrylic group). The resulting monomer would possess a very long hydrophobic side chain, and its polymerization would lead to polymers with interesting self-assembly properties in solution and in the solid state.

Table 1: Potential Roles of this compound in Polymerization

| Polymerization Technique | Role of this compound | Resulting Polymer Feature |

| Iodine-Transfer Polymerization (ITP) | Chain Transfer Agent | Polymer with a C29H59 end-group |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Polymer with a C32H65 head-group |

| Monomer Synthesis | Precursor | Polymer with long C32H65 side chains |

Functionalization of Surfaces for Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. jemds.com They are of great interest for modifying the interfacial properties of materials. The structure of this compound, with its long nonacosane chain, is ideally suited for the formation of SAMs on various substrates. mdpi.com

The long alkyl chain provides the necessary van der Waals interactions to drive the ordering of the molecules into a dense, quasi-crystalline layer. The choice of substrate is critical for the formation of a stable SAM. While thiol groups are commonly used for gold surfaces and silanes for silicon oxide, the iodopropyl group of this compound can be used to anchor the molecule to specific surfaces. For instance, it could potentially form stable monolayers on surfaces like silver or be used in subsequent substitution reactions to attach to a functionalized surface.

Once the SAM is formed, the terminal iodo-group is exposed, creating a reactive surface. This allows for further "on-surface" chemical modifications. For example, the iodine can be displaced by nucleophiles to introduce a wide range of functional groups, tailoring the surface properties for specific applications such as biosensing, corrosion protection, or creating low-friction coatings. db-thueringen.de

Table 2: Hypothetical Properties of a SAM formed from this compound

| Property | Description | Potential Application |

| Hydrophobicity | The long nonacosane tail would create a highly non-polar surface. | Water-repellent coatings, anti-fouling surfaces. |

| Thickness | The length of the molecule would determine the monolayer thickness (estimated to be several nanometers). | Precisely controlled insulating layers in nanoelectronics. |

| Reactivity | The terminal iodine atom provides a site for further chemical reactions. | Covalent immobilization of biomolecules, catalysts, or other functional moieties. |

Integration into Supramolecular Assemblies and Nanoarchitectures

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. Halogen bonding, the attractive interaction between a halogen atom and a Lewis base, is an increasingly important tool in constructing supramolecular assemblies. mdpi.com

The iodine atom in this compound can act as a halogen bond donor, interacting with electron-donating atoms like nitrogen or oxygen in other molecules. This interaction, in concert with the van der Waals forces from the long alkyl chains, can direct the self-assembly of the molecules into well-defined nanoarchitectures such as nanofibers, sheets, or vesicles. The long nonacosane chain plays a crucial role in these assemblies, promoting organization and providing a hydrophobic scaffold.

For instance, in a polar solvent, this compound could self-assemble into micelles or bilayers, with the hydrophobic tails sequestered from the solvent and the iodopropyl groups exposed at the interface. These structures could serve as templates or building blocks for more complex nanomaterials.

Derivatization for Controlled Release Systems (mechanistic aspects)

Controlled release systems are designed to deliver a therapeutic agent at a predetermined rate and for a specific duration. kinampark.comnih.gov The chemical structure of this compound offers a pathway to create such systems.

The key is the reactivity of the carbon-iodine bond. A drug molecule containing a suitable nucleophilic group (e.g., an amine, alcohol, or thiol) can be attached to the this compound backbone via a nucleophilic substitution reaction, displacing the iodine atom. This would create a prodrug, where the drug is covalently linked to the long-chain alkane.

The release of the drug would then depend on the cleavage of the newly formed bond. This cleavage can be triggered by various mechanisms:

Hydrolysis: If the linkage is an ester or another hydrolytically labile bond, the drug will be slowly released in an aqueous environment. The rate of release can be tuned by modifying the chemical environment of the bond. nih.gov

Enzymatic cleavage: A linker that is a substrate for a specific enzyme can be incorporated. This would allow for targeted drug release in tissues where the enzyme is present.

Reductive or oxidative cleavage: The linker could be designed to be cleaved under specific redox conditions found in certain cellular compartments.

The long nonacosane chain would render the entire prodrug highly lipophilic, which could influence its biodistribution and cellular uptake.

Development of Functionalized Lubricants or Waxes with Tailored Properties

The long hydrocarbon chain of this compound is a characteristic feature of many lubricant base oils and waxes. This suggests its potential use as a lubricant additive to modify frictional properties and wear resistance. stle.orgresearchgate.netresearchgate.net

The nonacosane tail can provide a lubricating film between surfaces, reducing direct contact and friction. More importantly, the iodopropyl group offers a way to anchor the lubricant molecule to a metal surface. This could be achieved through direct reaction with the surface or by modifying the iodo-group to a more reactive anchoring group (e.g., a phosphonate (B1237965) or a carboxylic acid).

A lubricant that is chemically bonded to the surface would form a highly durable and robust boundary layer, providing excellent wear protection under high loads and temperatures. The properties of the lubricant could be further tailored by co-adsorbing other functional molecules onto the surface via reaction with the iodine.

Table 3: Potential Lubricant Properties of this compound Derivatives

| Property | Mechanism | Advantage |

| Boundary Lubrication | Long alkyl chain provides a low-shear film. | Reduced friction and wear. |

| Surface Adhesion | Reactive iodopropyl group can be modified to anchor to surfaces. | Increased durability of the lubricating film. |

| Functionalization | The terminal iodine allows for the attachment of other performance-enhancing additives. | Tailored properties such as anti-corrosion or anti-oxidation. |

Electroactive and Photoactive Material Design from this compound Derivatives

While this compound itself is neither electroactive nor photoactive, its reactive iodopropyl group serves as a synthetic handle to introduce functionalities that can impart these properties. rsc.orggoogle.com

To create electroactive materials , such as conductive polymers, the iodo-group could be used in coupling reactions (e.g., Sonogashira or Suzuki coupling) to attach conjugated organic molecules. Polymerization of such derivatized monomers would lead to polymers with a conjugated backbone, capable of conducting electricity, and long, insulating alkyl side chains. These side chains would enhance the solubility and processability of the conductive polymer and could also influence the self-assembly and morphology of the resulting films. acs.orguconn.edu

For the design of photoactive materials , chromophores (light-absorbing molecules) can be attached to the this compound backbone. The long alkyl chain could serve to organize these chromophores in a specific arrangement within a self-assembled structure, such as a monolayer or a liquid crystal phase. This controlled organization is crucial for applications like light-harvesting systems or molecular sensors, where processes like photoinduced electron transfer or energy transfer are highly dependent on the distance and orientation between chromophores. The activation of the iodoalkane by light could also be exploited in photoinduced radical reactions. acs.org

Role of 15 3 Iodopropyl Nonacosane As a Precursor in Complex Organic Synthesis and Derivatization

Utility in C-C Bond Forming Reactions (e.g., Heck, Sonogashira, Suzuki, Stille couplings)

The primary iodide in 15-(3-iodopropyl)nonacosane makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures.

Heck Reaction : The Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgnih.gov this compound could theoretically react with various alkenes in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, extending the carbon chain and introducing new functional groups. wikipedia.org The reaction typically exhibits high stereoselectivity. organic-chemistry.org

Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. While this compound is an alkyl halide, its use in Sonogashira-type reactions is less common than that of aryl or vinyl halides. However, under specific conditions, particularly with the use of appropriate catalysts and co-catalysts, the coupling of this primary iodide with terminal alkynes could be achieved.

Suzuki Coupling : The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide. organic-chemistry.orgnih.gov this compound could serve as the halide partner, reacting with a variety of organoboronic acids or esters to introduce aryl, vinyl, or other alkyl groups. organic-chemistry.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov

Stille Coupling : The Stille coupling utilizes an organotin compound and an organic halide. rsc.org this compound could be coupled with various organostannanes in the presence of a palladium catalyst. This reaction is also highly versatile and can be used to create a wide array of carbon-carbon bonds. rsc.org

Conversion to Other Halogenated or Oxygenated Derivatives

The iodide group in this compound is an excellent leaving group, facilitating its conversion into other functionalized derivatives through nucleophilic substitution reactions.

Halogen Exchange : The iodide can be readily displaced by other halides, such as fluoride, chloride, or bromide, using the appropriate halide salts (e.g., KF, KCl, KBr) in a Finkelstein-type reaction. This allows for the synthesis of the corresponding 15-(3-halopropyl)nonacosanes, which may have different reactivities or physical properties.

Synthesis of Oxygenated Derivatives : Nucleophilic substitution with oxygen-containing nucleophiles can yield a variety of oxygenated derivatives. For instance, reaction with hydroxide (B78521) or alkoxide ions would produce the corresponding alcohol or ether. Treatment with carboxylates would lead to the formation of esters, and reaction with acetate (B1210297) followed by hydrolysis is a common route to alcohols.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Organocopper)

The carbon-iodine bond can be converted into a carbon-metal bond, generating highly reactive organometallic reagents that are valuable in organic synthesis.

Grignard Reagents : Reaction of this compound with magnesium metal would yield the corresponding Grignard reagent, 15-(3-magnesiopropyl)nonacosane iodide. This powerful nucleophile and strong base can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds.

Organolithium Reagents : Treatment with lithium metal or via metal-halogen exchange with an alkyllithium reagent (e.g., n-butyllithium) could produce the corresponding organolithium reagent. wikipedia.orgsigmaaldrich.com Organolithium reagents are even more reactive than Grignard reagents and are used in similar synthetic applications. wikipedia.orgsigmaaldrich.com

Organocopper Reagents (Gilman Reagents) : The corresponding organolithium or Grignard reagent can be treated with a copper(I) salt (e.g., CuI) to form a lithium or magnesium diorganocuprate (Gilman reagent). These reagents are particularly useful for 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds and for coupling with organic halides.

Stereoselective Synthesis of Advanced Intermediates

While the this compound molecule itself is achiral, it can be used as a building block in stereoselective syntheses to introduce a long lipophilic chain into a chiral molecule. mdpi.comresearchgate.netresearchgate.net For example, the organometallic derivatives discussed above could be added to chiral electrophiles, or the iodide could be displaced by a chiral nucleophile. The stereochemical outcome of such reactions would depend on the specific reagents and conditions used, potentially allowing for the synthesis of enantiomerically pure or enriched advanced intermediates for use in pharmaceuticals or materials science. mdpi.comresearchgate.netresearchgate.net

Application in Natural Product Synthesis or Analog Preparation

The long alkyl chain of this compound makes it a potential starting material for the synthesis of natural products containing long aliphatic tails or for the preparation of their analogs. Many natural products, such as lipids, waxes, and certain pheromones, possess such structural features. By utilizing the reactivity of the iodide group, this compound could be incorporated into a larger molecular framework to build these complex natural targets. For example, it could be used to introduce the long alkyl chain in the synthesis of certain glycolipids or phospholipids.

Synthesis of Radiolabeled Analogs for Research Probes

The presence of an iodine atom allows for the potential synthesis of radiolabeled analogs of this compound. nih.gov By using a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), a radiolabeled version of the molecule can be prepared. nih.gov This could be achieved through isotopic exchange with a radioactive iodide salt or by synthesizing the compound from a precursor using a radioactive iodinating agent. nih.govgoogle.com Such radiolabeled probes could be valuable in biomedical research, for example, to study the biodistribution, metabolism, or mechanism of action of molecules containing long alkyl chains. google.com

Advanced Analytical Methodologies for the Detection and Characterization of 15 3 Iodopropyl Nonacosane

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatography is an essential analytical technique for separating the components of a mixture, allowing for their individual identification and quantification. lcservicesltd.co.ukijpra.com For a non-polar, high-molecular-weight compound like 15-(3-Iodopropyl)nonacosane, several chromatographic methods are particularly suitable.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. news-medical.net It is an optimal method for the simultaneous analysis of multiple alkyl halides and is particularly effective for detecting potential genotoxic impurities at trace levels. mdpi.comnih.gov

For the analysis of this compound, a GC system equipped with a capillary column, such as a VF-624ms, would be appropriate. mdpi.comnih.gov The sample is vaporized and carried by an inert gas through the column, where separation occurs based on boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, providing both qualitative and quantitative information. news-medical.net Negative chemical ionization (NCI) can be a particularly effective and sensitive ionization method for organohalogens like this compound. nih.govresearchgate.netnih.gov

Key Parameters for GC-MS Analysis:

Column: A mid-polarity column is often chosen for its ability to separate a wide range of compounds.

Injector Temperature: Must be high enough to ensure complete vaporization of the high-boiling-point analyte without causing thermal degradation.

Oven Temperature Program: A carefully controlled temperature ramp is crucial for achieving good separation from other components in a complex mixture.

Detector: A single quadrupole or a more advanced mass spectrometer like a time-of-flight (TOF) can be used for high-resolution data. nih.govresearchgate.net

Supercritical Fluid Chromatography (SFC) for Non-Polar Analytes

Supercritical fluid chromatography (SFC) is a form of normal-phase chromatography that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. ijpra.commdpi.com SFC is particularly well-suited for the analysis and purification of non-polar, thermally labile molecules. ijpra.com It combines some of the best features of both gas and liquid chromatography, offering high efficiency and faster analysis times than HPLC. ijpra.comlongdom.org

For this compound, SFC provides an excellent alternative to GC and HPLC. The non-polar nature of the supercritical CO2 mobile phase is ideal for eluting such a non-polar analyte. teledynelabs.comlibretexts.org The polarity of the mobile phase can be adjusted by adding a co-solvent (modifier), such as methanol, allowing for the fine-tuning of the separation. rsc.org

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Stationary Phase | Mobile Phase | Detector | Suitability for this compound |

|---|---|---|---|---|---|

| GC-MS | Separation based on volatility and polarity in a gaseous mobile phase. news-medical.net | Mid-polarity (e.g., VF-624ms) | Inert gas (e.g., He, N₂) news-medical.net | Mass Spectrometry (MS) | Excellent for trace analysis and identification due to high volatility and characteristic fragmentation. |

| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. lcservicesltd.co.uk | Non-polar (e.g., C18, C8) monadlabtech.compharmaknowledgeforum.com | Polar (e.g., Acetonitrile/Water) pharmaknowledgeforum.com | ELSD, RI, MS shimadzu.comresearchgate.net | Good for quantification in mixtures, especially when coupled with a universal detector or MS. |

| SFC | Separation using a supercritical fluid as the mobile phase. ijpra.com | Polar (e.g., Silica (B1680970), Diol) | Supercritical CO₂ with optional polar modifier ijpra.commdpi.com | FID, UV, MS | Ideal for fast separation of this non-polar analyte, offering a "green" alternative with reduced organic solvent use. longdom.org |

Elemental Analysis for Precise Composition Determination (C, H, I content)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. eltra.com For this compound (C₃₂H₆₅I), determining the precise content of carbon, hydrogen, and iodine is essential to confirm its purity and empirical formula.

Combustion analysis is the standard method for determining the weight percent of carbon and hydrogen. velp.com In this process, a sample is combusted in an oxygen-rich environment, converting carbon to carbon dioxide (CO₂) and hydrogen to water (H₂O). These gases are then measured by detectors, and the elemental composition is calculated. velp.com

The determination of iodine content requires specific methods. While not as routine as CHN analysis, it can be accomplished by various techniques, including:

Combustion with subsequent titration: After combustion, the resulting hydrogen iodide (HI) or iodine (I₂) can be trapped and quantified by titration.

Ion Chromatography (IC): Following combustion and absorption into a solution, the resulting iodide ion can be quantified using ion chromatography.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 32 | 384.352 | 66.65% |

| Hydrogen | H | 1.008 | 65 | 65.52 | 11.36% |

| Iodine | I | 126.904 | 1 | 126.904 | 21.99% |

| Total | 576.776 | 100.00% |

Note: Based on the molecular formula C₃₂H₆₅I.

Hyphenated Techniques for Structural Confirmation (e.g., GC-NMR, LC-MS/MS)

While chromatography can separate and quantify this compound, hyphenated techniques are indispensable for unambiguous structural confirmation. numberanalytics.comnih.gov These methods combine the separation power of chromatography with the detailed structural insights provided by spectroscopic techniques. numberanalytics.com

GC-NMR: The coupling of gas chromatography with nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of isomers within complex mixtures. nih.govacs.org After separation by GC, the purified fractions can be analyzed by NMR. While NMR generally has lower sensitivity than MS, it provides definitive structural information, making it invaluable for confirming the precise connectivity of atoms in the this compound molecule, including the position of the iodopropyl substituent on the nonacosane (B1205549) chain. nih.govnih.gov

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another crucial technique for structural confirmation. researchgate.net After separation by HPLC, the analyte enters the mass spectrometer, where it is ionized. In the first stage (MS1), the parent ion corresponding to the molecular weight of this compound is selected. This parent ion is then fragmented, and the resulting daughter ions are analyzed in the second stage (MS2). The fragmentation pattern is highly specific to the molecule's structure and can be used to confirm the identity of the compound and distinguish it from its isomers. diva-portal.orgnih.gov This technique is particularly useful for analyzing organohalogen compounds. researchgate.netdiva-portal.org

Table 3: Information from Hyphenated Techniques for Structural Confirmation

| Technique | Information Provided | Advantages for this compound |

|---|---|---|

| GC-NMR | Complete structural map, including atom connectivity and stereochemistry. nih.govacs.org | Unambiguously confirms the position of the iodopropyl group and the structure of the long alkyl chain. |

| LC-MS/MS | Molecular weight and specific fragmentation patterns. researchgate.netnih.gov | Confirms molecular mass and provides a structural "fingerprint" to distinguish from isomers and related compounds. High sensitivity. |

Development of High-Throughput Screening Methods for Related Analogs

High-throughput screening (HTS) involves the use of automation and robotics to rapidly test a large number of compounds for a specific activity. nih.govyoutube.com In the context of this compound, HTS methods can be developed to discover and optimize related analogs with desired chemical or physical properties.

A typical HTS workflow for screening analogs would involve:

Library Synthesis: A library of related long-chain alkyl halides with variations in chain length, branching, and halogen position would be synthesized, often in parallel using automated systems.

Automated Sample Preparation: Robotic systems would handle the dilution and plating of the synthesized compounds into microtiter plates. youtube.comsigmaaldrich.com

Rapid Analysis: A fast analytical method, such as SFC-MS or a rapid GC-MS method, would be employed to quickly analyze the outcome of each reaction.

Data Analysis: Sophisticated software would be used to process the large volumes of data generated, identifying "hits" or lead compounds that possess the desired characteristics. acs.org

This approach allows for the efficient exploration of the chemical space around this compound, accelerating the discovery of new molecules for various research and industrial applications. Additive mapping, where libraries of chemical additives are systematically screened, can also be employed to rapidly optimize the synthesis of these analogs. acs.org

Analytical Challenges in the Quantification of Long-Chain Halogenated Compounds

The accurate quantification of long-chain halogenated compounds, such as this compound, presents a formidable task for analytical chemists. These challenges arise from the inherent physicochemical properties of the molecules, including their high molecular weight, low volatility, and the reactivity of the halogen substituent. The long alkyl chain imparts a nonpolar, hydrocarbon-like character, while the iodo-group introduces a reactive site, making the molecule susceptible to degradation under certain analytical conditions.

A primary difficulty lies in the chromatographic separation of these large molecules. Gas chromatography (GC), a standard technique for volatile and semi-volatile organic compounds, poses significant hurdles. The high boiling point of this compound requires high temperatures for volatilization in the GC inlet and oven, which can lead to thermal degradation of the analyte. researchgate.net Alkyl iodides, in particular, can be reactive and may degrade under the instrumental conditions required for analysis. nih.gov This degradation can result in inaccurate quantification and the misidentification of a compound. Furthermore, the long nonacosane chain can cause issues with column bleed from the stationary phase at the high temperatures needed for elution, interfering with detection. chromatographyonline.com

Liquid chromatography (LC) offers an alternative by analyzing compounds in the liquid phase, thus avoiding the need for high-temperature volatilization. nih.gov However, challenges persist. The nonpolar nature of the long alkyl chain dictates the use of reversed-phase LC, but the lack of a strong chromophore makes detection by standard ultraviolet (UV) detectors difficult. Mass spectrometry (MS) is the preferred detection method for its sensitivity and selectivity. nih.govmdpi.com Yet, even with LC-MS, ionization efficiency can be low for such nonpolar compounds, impacting detection limits.

Matrix effects represent another significant challenge. When analyzing samples from complex matrices, such as environmental or biological samples, co-extractable materials can interfere with the analysis. These interferences can manifest as co-eluting peaks in chromatography or as ion suppression/enhancement in mass spectrometry, leading to erroneous quantitative results. chromatographyonline.com Extensive sample preparation, involving techniques like solid-phase extraction (SPE), is often necessary to remove interfering compounds before instrumental analysis. nih.govchromatographyonline.com

Furthermore, the synthesis and purification of high-purity analytical standards for long-chain halogenated alkanes are complex, making it difficult to obtain reliable materials for calibration. The potential for the presence of isomers and related impurities in the standard can compromise the accuracy of quantitative methods. chromatographyonline.com

To overcome these obstacles, specialized analytical strategies are often required. Derivatization is a common approach to improve the analytical characteristics of target compounds. For instance, converting the alkyl iodide to a more stable or more easily detectable derivative can enhance performance in both GC and LC. nih.govnih.govnih.gov Pre-column derivatization can introduce a chromophore for UV detection or a more readily ionizable group for mass spectrometry. nih.govresearchgate.net

The choice of instrumentation is also critical. High-resolution mass spectrometry (HRMS) can help distinguish target analytes from matrix interferences. researchgate.netchromatographyonline.com Two-dimensional gas chromatography (GCxGC) can provide enhanced separation for complex samples. nih.gov For halogenated compounds specifically, selective detectors like the electron capture detector (ECD) or a halogen-specific detector (XSD) can offer improved selectivity over more general detectors, although MS remains the gold standard for confirmation and identification. chromatographyonline.comnih.gov

Table 1: Summary of Analytical Challenges and Mitigation Strategies for Long-Chain Halogenated Alkanes

| Challenge | Description | Potential Analytical Strategies | References |

| Low Volatility | High molecular weight and long alkyl chains result in very high boiling points, making GC analysis difficult without thermal degradation. | Use of Liquid Chromatography (LC) instead of GC. nih.gov Employing thermal desorption for SVOCs. markes.com | nih.govmarkes.com |

| Thermal Lability | The C-I bond is relatively weak and can break at the high temperatures used in GC inlets and ovens, leading to analyte loss. | Lowering injection port and oven temperatures. researchgate.net Use of LC-based methods. nih.gov Derivatization to a more stable compound. nih.gov | researchgate.netnih.gov |

| Matrix Interference | Co-extracted substances from the sample matrix can co-elute with the analyte or cause ion suppression/enhancement in MS. | Extensive sample cleanup (e.g., Solid-Phase Extraction). nih.gov Use of high-resolution MS (HRMS) or tandem MS (MS/MS) for selectivity. chromatographyonline.comnih.gov | chromatographyonline.comnih.govnih.gov |

| Poor Detector Response | Lack of a strong UV chromophore makes UV detection insensitive. Low ionization efficiency in MS for nonpolar molecules. | Use of selective detectors like ECD or XSD for GC. chromatographyonline.comnih.gov Derivatization to introduce a UV-active or easily ionizable group for LC-MS. nih.govresearchgate.net | chromatographyonline.comnih.govnih.govresearchgate.net |

| Co-elution | Separation of the target analyte from structurally similar isomers or other long-chain compounds in the sample is difficult. | Use of high-efficiency capillary columns in GC. chromatographyonline.com Application of two-dimensional gas chromatography (GCxGC). nih.gov Optimization of LC gradient elution. chromatographyonline.com | chromatographyonline.comchromatographyonline.comnih.gov |

| Standard Availability | Difficulty in synthesizing and purifying analytical standards of high purity for accurate calibration. | Careful characterization of standard purity. Use of internal standards to correct for variability. researchgate.net | researchgate.net |

Table 2: Comparison of Primary Analytical Platforms for this compound Quantification

| Technique | Advantages | Disadvantages | References |

| GC-MS | High separation efficiency for complex mixtures. Established libraries for identification (though less common for novel compounds). | Potential for thermal degradation of the analyte. researchgate.net Requires derivatization for improved volatility and stability of some alkyl halides. mdpi.comnih.gov High temperatures can cause column bleed. chromatographyonline.com | researchgate.netchromatographyonline.commdpi.comnih.gov |

| LC-MS | Avoids thermal degradation by analyzing in the liquid phase. nih.gov Suitable for a wide range of polarities. Can be coupled with various ionization techniques. | Lower separation efficiency compared to GC for nonpolar isomers. Potential for ion suppression from matrix effects. nih.gov May require derivatization for sensitive detection if the compound lacks an ionizable group. nih.govresearchgate.net | nih.govnih.govresearchgate.net |

| GC-ECD | Extremely sensitive to halogenated compounds. chromatographyonline.com Selective for electronegative compounds, reducing hydrocarbon matrix interference. | Not a confirmatory technique; provides retention time data only. Response can vary significantly between different halogenated compounds. | chromatographyonline.com |

| GCxGC-HRMS | Provides superior separation power for highly complex samples. nih.gov HRMS offers high selectivity and accurate mass for identification, helping to overcome co-elution and matrix effects. | Complex data analysis. Higher instrument cost and complexity. | nih.gov |

Environmental and Biogeochemical Pathways of Long Chain Halogenated Alkanes with Relevance to 15 3 Iodopropyl Nonacosane

Abiotic Degradation Mechanisms in Environmental Matrices (e.g., photolysis, hydrolysis)

Abiotic degradation involves chemical transformation without the intervention of living organisms. For iodoalkanes, photolysis and hydrolysis are primary mechanisms.

Photolysis Photolysis is the degradation of a compound by light. The carbon-iodine (C-I) bond is susceptible to cleavage by solar radiation, particularly UV light. acs.orgnih.gov This process, known as photodecomposition, can occur directly when the molecule absorbs light energy or indirectly through sensitization by other light-absorbing molecules in the environment. The initial step in the photolysis of iodoalkanes is the homolytic cleavage of the C-I bond, which is the weakest of the carbon-halogen bonds, to produce an alkyl radical and an iodine radical. acs.org In some cases, the photolysis of iodoalkanes can lead to the formation of an alkene and hydrogen iodide. rsc.org For 15-(3-Iodopropyl)nonacosane, this would result in the breaking of the C-I bond, initiating a series of radical reactions. The process is influenced by the intensity and wavelength of light available in environmental settings like surface waters or on soil surfaces.

Hydrolysis Hydrolysis is a chemical reaction in which a water molecule cleaves a bond. Halogenoalkanes undergo nucleophilic substitution reactions with water, a process known as hydrolysis, to form an alcohol. youtube.comyoutube.com The rate of this reaction is highly dependent on the strength of the carbon-halogen bond. physicsandmathstutor.com The C-I bond has the lowest bond enthalpy compared to other halogens, making iodoalkanes the most reactive towards hydrolysis. savemyexams.comsavemyexams.com